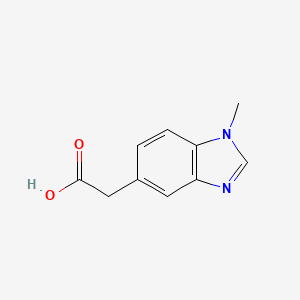
3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N4O4S2 and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial and COVID-19 Applications
N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide, have been investigated for their antimalarial activity. These compounds exhibited significant in vitro antimalarial activity and were characterized for their ADMET properties. Additionally, the sulphonamides were evaluated for potential applications in COVID-19 treatment, with molecular docking studies indicating their affinity against key targets in SARS-CoV-2 (Fahim & Ismael, 2021).
Improving Metabolic Stability in Cancer Therapy
Derivatives of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide have been explored to enhance metabolic stability in cancer therapy. For example, one study identified a compound with similar structure as a potent inhibitor of PI3Kα and mTOR, with modifications made to reduce metabolic deacetylation (Stec et al., 2011).
Antimicrobial and Antifungal Properties
Compounds structurally related to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide have been synthesized and tested for their antimicrobial and antifungal activities. Various derivatives have shown potent therapeutic potential against different Gram-negative and Gram-positive bacterial strains (Patel & Agravat, 2007).
Anticancer Activities
Several studies have focused on the synthesis of related compounds for anticancer applications. These compounds have shown significant anticancer activity against various cancer cell lines, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Enzyme Inhibitory Applications
Some derivatives have been synthesized for enzyme inhibitory potential, targeting enzymes such as α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, which is promising for the treatment of various diseases (Abbasi et al., 2016).
Cardiac Electrophysiological Activity
Research has also been conducted on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the compound , for their potential as class III electrophysiological agents in cardiac applications (Morgan et al., 1990).
Synthesis and Quantum Calculations for Antimicrobial Activity
There have been investigations into the synthesis of novel sulphonamide derivatives for antimicrobial applications, with quantum calculations providing insights into their antimicrobial efficacy (Fahim & Ismael, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .
Mode of Action
This could involve binding to the active site of an enzyme, altering its activity, or interacting with a receptor, modulating its signaling .
Biochemical Pathways
Based on the structure and known activities of similar compounds, it may be involved in pathways related to inflammation, pain, and other physiological processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how much of the drug reaches the site of action and how long it remains active .
Result of Action
Based on the activities of similar compounds, it may lead to changes in cellular signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide .
Eigenschaften
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(benzenesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-14(27)23-16-10-11-19-20(13-16)31-22(24-19)25-21(28)15-6-5-7-17(12-15)26-32(29,30)18-8-3-2-4-9-18/h2-13,26H,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICYFSBWSCBVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
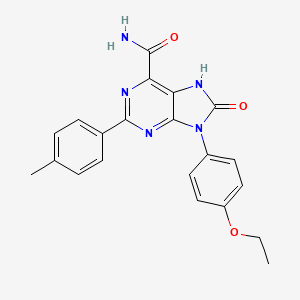
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2527210.png)
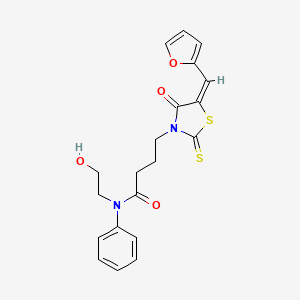
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)
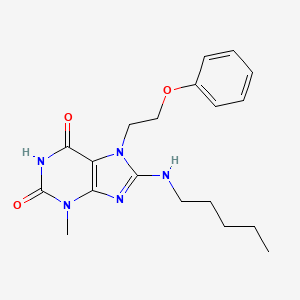
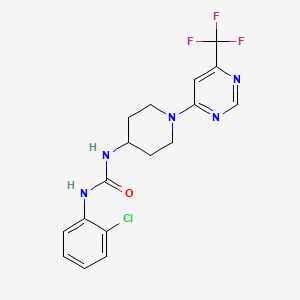


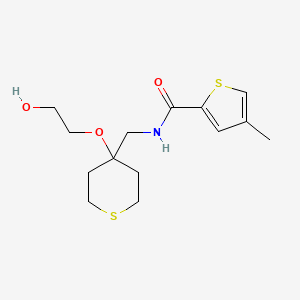
![N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2527225.png)
